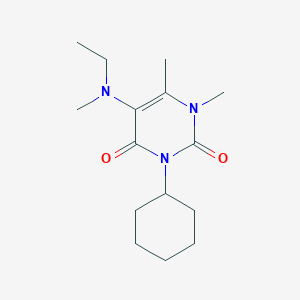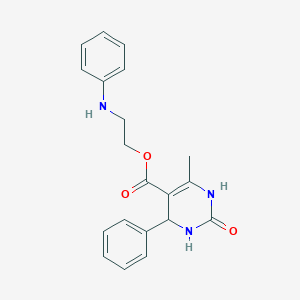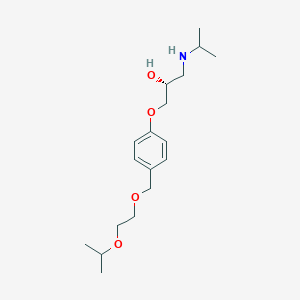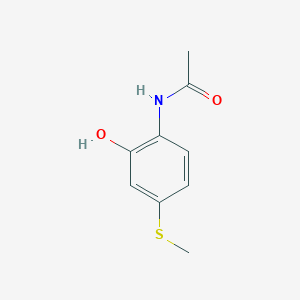
2-Hydroxy-5-methylthioacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methylthioacetanilide, also known as Acetaminophen-thiosemicarbazone (ATSC), is a derivative of acetaminophen that has been shown to possess significant anti-inflammatory properties. ATSC has been studied for its potential use in treating a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and other related disorders.
Mecanismo De Acción
The exact mechanism of action of ATSC is not fully understood. However, studies have shown that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATSC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess significant anti-inflammatory properties. However, there are also some limitations to its use. For example, ATSC is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on ATSC. One area of focus could be on developing new formulations of ATSC that are more soluble in water, which would make it easier to work with in lab experiments. Another area of focus could be on further elucidating the mechanism of action of ATSC, which would help to better understand its anti-inflammatory properties. Additionally, research could be conducted to explore the potential use of ATSC in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Métodos De Síntesis
The synthesis of ATSC involves the reaction of acetaminophen with thiosemicarbazide in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain pure ATSC.
Aplicaciones Científicas De Investigación
ATSC has been extensively studied for its potential use in treating inflammatory conditions. Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
Número CAS |
110479-60-2 |
|---|---|
Nombre del producto |
2-Hydroxy-5-methylthioacetanilide |
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) |
Clave InChI |
IKPKDLXWMIYKLL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)SC)O |
Sinónimos |
2-HAA-5-ME 2-hydroxy-5-methylthioacetanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



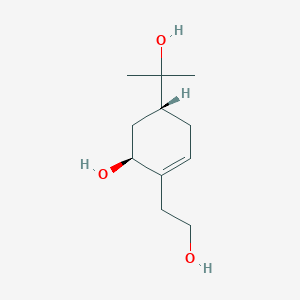
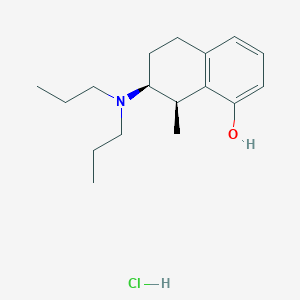
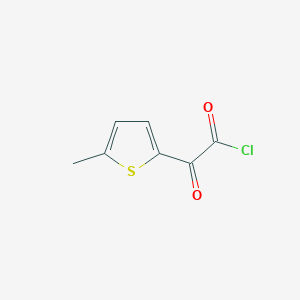
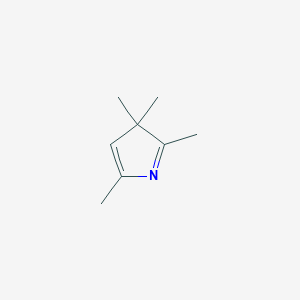
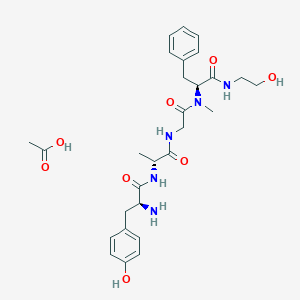
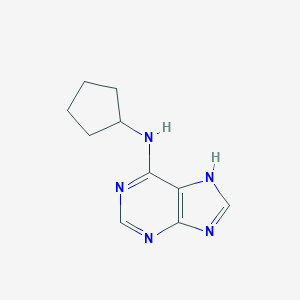
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
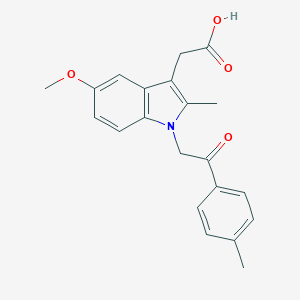
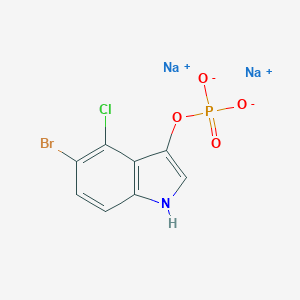
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
